5-Ethoxy-5H-benzocycloheptene

Übersicht

Beschreibung

5-Ethoxy-5H-benzo7annulene is a chemical compound that belongs to the class of benzoannulenes These compounds are characterized by their unique ring structures, which can exhibit interesting chemical and physical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-5H-benzo7annulene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of ethoxy-substituted precursors that undergo cyclization reactions in the presence of catalysts or under thermal conditions. The reaction conditions, such as temperature, solvent, and catalyst, can significantly affect the yield and purity of the final product.

Industrial Production Methods

Industrial production of 5-Ethoxy-5H-benzo7annulene may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The choice of starting materials and reaction parameters is crucial for the cost-effective and sustainable production of this compound.

Analyse Chemischer Reaktionen

Types of Reactions

5-Ethoxy-5H-benzo7annulene can undergo various chemical reactions, including:

Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the benzoannulene core or the ethoxy group, leading to different products.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethoxy group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the benzoannulene core.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Properties

Recent studies have indicated that benzocycloheptene derivatives exhibit significant anticancer activity. The compound has been explored for its potential to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, research highlighted the synthesis of various benzocycloheptene analogs, which demonstrated promising results against different cancer cell lines, suggesting a pathway for developing new anticancer agents .

Neuroprotective Effects

Another area of research focuses on the neuroprotective properties of this compound. Preliminary findings suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative disorders such as Alzheimer's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in neuropharmacology .

Material Science

Polymer Chemistry

In material science, this compound has been utilized in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has shown to improve the material's stability and performance under various environmental conditions. This application is particularly relevant in developing advanced materials for aerospace and automotive industries .

Nanocomposite Development

The compound is also being investigated for its role in creating nanocomposites. By integrating this compound into nanostructured materials, researchers aim to enhance electrical conductivity and optical properties, which could lead to advancements in electronic devices and sensors .

Synthetic Organic Chemistry

Synthetic Pathways

The synthesis of this compound itself presents a valuable case study in synthetic organic chemistry. Researchers have developed several synthetic routes that allow for the efficient production of this compound from readily available precursors. These methodologies often involve multi-step reactions that highlight the versatility of benzocycloheptene derivatives in organic synthesis .

Reagent in Chemical Reactions

In addition to its applications as a target molecule, this compound serves as a reagent in various chemical reactions. Its unique structure allows it to participate in cyclization reactions and serve as an intermediate in synthesizing more complex organic compounds .

Case Studies

Wirkmechanismus

The mechanism of action of 5-Ethoxy-5H-benzo7annulene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethoxy group can influence its binding affinity and specificity, affecting the overall biological response. In chemical reactions, the benzoannulene core can participate in various transformations, driven by the electronic and steric effects of the ethoxy group.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 6,7-Dihydro-5H-benzo7annulene : This compound shares a similar core structure but lacks the ethoxy group.

- Substituted benzoannulenes : Compounds with different substituents on the benzoannulene core can exhibit varying reactivities and properties.

Uniqueness

5-Ethoxy-5H-benzo7annulene is unique due to the presence of the ethoxy group, which can significantly influence its chemical behavior and potential applications. This substituent can enhance its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various research and industrial purposes.

Biologische Aktivität

5-Ethoxy-5H-benzocycloheptene (CAS No. 112270-51-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, synthesis methods, and relevant case studies.

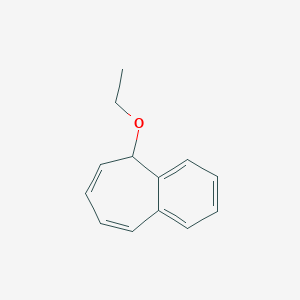

Chemical Structure and Properties

This compound features a benzocycloheptene core with an ethoxy substituent. This structural configuration is significant as it influences the compound's solubility, reactivity, and interaction with biological targets.

| Property | Description |

|---|---|

| Molecular Formula | C_{12}H_{14}O |

| Molecular Weight | 190.24 g/mol |

| CAS Number | 112270-51-6 |

| Solubility | Soluble in organic solvents |

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions of ethoxy-substituted precursors. Common methods include:

- Cyclization under Thermal Conditions : This method utilizes heat to facilitate the formation of the benzocycloheptene structure.

- Catalytic Cyclization : Catalysts are employed to enhance reaction rates and yields, often leading to purer products.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The ethoxy group can modulate binding affinity and specificity, which may enhance or inhibit biological responses.

Potential Biological Activities

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by influencing cell proliferation pathways.

- Antiestrogenic Properties : Research indicates that certain analogs can act as partial agonists or antagonists in estrogen receptor pathways, affecting breast cancer cell lines such as MCF-7 .

Study on Antiestrogenic Effects

A study investigating the antiestrogenic effects of various compounds, including analogs of this compound, found that certain derivatives displayed significant activity against estrogen-stimulated growth in MCF-7 breast cancer cells. The effective concentration (EC50) values varied among compounds, indicating differing potencies:

| Compound | EC50 (M) | Activity Level |

|---|---|---|

| EFR4OHT | Moderate | |

| ZFRMethoxy | High | |

| EFREndox | Moderate |

These findings suggest that the structural variations in derivatives significantly influence their biological activity .

Mechanistic Insights

Immunoblotting studies have shown that treatment with certain compounds leads to modulation of estrogen receptor alpha (ERα) levels in MCF-7 cells. For instance, compounds like Fulvestrant (a known ER downregulator) demonstrated a more than 90% reduction in ERα levels compared to vehicle controls .

Eigenschaften

IUPAC Name |

5-ethoxy-5H-benzo[7]annulene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O/c1-2-14-13-10-6-4-8-11-7-3-5-9-12(11)13/h3-10,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUZMKNIYALAIRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C=CC=CC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00554412 | |

| Record name | 5-Ethoxy-5H-benzo[7]annulene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00554412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112270-51-6 | |

| Record name | 5-Ethoxy-5H-benzo[7]annulene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00554412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.